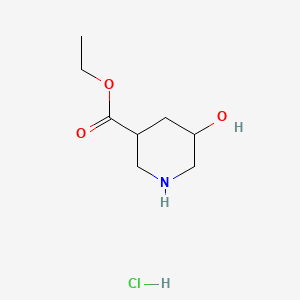

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

描述

Historical Development of Hydroxypiperidine Carboxylates

The development of hydroxypiperidine carboxylates traces its origins to the broader evolution of piperidine chemistry, which has emerged as one of the most significant areas in heterocyclic compound research over the past century. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids. The specific development of hydroxypiperidine carboxylates represents a natural progression in the quest to create more functionally diverse piperidine derivatives with enhanced biological and chemical properties.

The synthesis of hydroxypiperidine derivatives has undergone substantial methodological advances, particularly in the area of stereoselective synthesis. Research has demonstrated that the preparation of chiral hydroxypiperidine carboxylates can be achieved through various approaches, including the use of bakers' yeast reductions of ketopiperidinecarboxylates, which provides high yields of corresponding hydroxy esters exclusively as cis-diastereoisomers with good levels of enantiomeric enrichment. These developments have been particularly significant in the context of creating compounds with defined stereochemistry, which is crucial for biological activity.

The evolution of synthetic methodologies has also encompassed innovative approaches such as intramolecular radical cyclization reactions and cascade processes. Modern synthetic chemistry has developed new methods for the synthesis of polysubstituted piperidines through various cyclization pathways, including 6-endo-dig reductive hydroamination and cyclization cascades of alkynes. These methodological advances have directly contributed to the accessibility of complex hydroxypiperidine carboxylates, including ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride.

The historical development has been characterized by an increasing emphasis on regioselectivity and stereoselectivity in synthesis. Research has shown that the position of functional groups on the piperidine ring significantly affects both the synthetic accessibility and the resulting chemical properties. The development of compounds with hydroxyl groups at the 5-position and carboxylate esters at the 3-position represents a specific achievement in this regard, as it combines the reactivity of both functional groups in a single molecular framework.

Significance in Heterocyclic Chemistry Research

This compound occupies a particularly important position within heterocyclic chemistry research due to its representation of both fundamental structural principles and practical synthetic utility. Heterocyclic compounds are primarily classified as saturated and unsaturated, with saturated heterocyclic compounds like piperidines behaving like acyclic derivatives with modified steric properties. This compound exemplifies the saturated heterocyclic category while incorporating multiple functional groups that extend its chemical versatility.

The significance of this compound in heterocyclic chemistry research stems from its ability to serve as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of both hydroxyl and ester functionalities provides multiple points for further chemical modification, making it valuable as a building block in medicinal chemistry applications. Research has demonstrated that piperidine derivatives with similar functional group arrangements can undergo various transformations, including hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions.

The compound's importance is further emphasized by its role in demonstrating key principles of heterocyclic reactivity. The six-membered piperidine ring system provides a stable framework that can accommodate various substitution patterns while maintaining structural integrity. This stability, combined with the reactivity of the hydroxyl and ester groups, makes the compound particularly useful for studying reaction mechanisms and developing new synthetic methodologies.

From a research perspective, this compound serves as a model compound for understanding the effects of multiple functional groups on piperidine ring systems. The positioning of the hydroxyl group at the 5-position and the carboxylate ester at the 3-position creates specific steric and electronic environments that influence both physical properties and chemical reactivity patterns. This arrangement has proven valuable for researchers investigating structure-activity relationships in heterocyclic chemistry.

Nomenclature Systems and Chemical Identity

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, specifically those containing nitrogen-containing six-membered rings. The systematic name reflects the precise positioning of functional groups on the piperidine core structure, with the hydroxyl group at position 5 and the ethyl carboxylate group at position 3.

According to Chemical Abstracts Service indexing, the compound is officially designated as 3-Piperidinecarboxylic acid, 5-hydroxy-, ethyl ester, hydrochloride (1:1). This nomenclature system clearly indicates the relationship between the parent carboxylic acid and its ethyl ester derivative, while also specifying the hydrochloride salt formation. The numbering system for the piperidine ring follows standard conventions where the nitrogen atom is designated as position 1, and subsequent positions are numbered sequentially around the ring.

The InChI (International Chemical Identifier) system provides a unique digital representation of the compound's structure: InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H. This standardized representation enables precise identification across different chemical databases and software systems. The corresponding InChI Key UCVQOMMLLFCEEH-UHFFFAOYSA-N provides a condensed hash-like identifier that facilitates database searches and cross-referencing.

The SMILES (Simplified Molecular Input Line Entry System) notation for the compound is represented as CCOC(=O)C1CC(CNC1)O.Cl, which provides a linear text-based description of the molecular structure. This notation system has become increasingly important for computational chemistry applications and database management systems.

Alternative nomenclature variations include the use of positional descriptors such as "ethyl 5-hydroxy-3-piperidinecarboxylate" or "5-hydroxy-3-piperidinecarboxylic acid ethyl ester". These variations maintain the essential structural information while providing slightly different emphasis on the functional group relationships.

Position within Piperidine Derivative Classifications

This compound occupies a specific niche within the broader classification system of piperidine derivatives, which can be categorized based on both structural features and functional group arrangements. The compound belongs to the class of substituted piperidines that contain both hydroxyl and carboxylate ester substituents, representing a dual-functional derivative that bridges multiple classification categories.

Within the systematic classification of piperidine derivatives, this compound falls under the category of polysubstituted piperidines, specifically those with oxygen-containing functional groups. The presence of the hydroxyl group at position 5 places it within the hydroxypiperidine subclass, while the carboxylate ester at position 3 classifies it as a piperidinecarboxylate derivative. This dual classification reflects the compound's potential for diverse chemical reactivity patterns and biological activities.

The compound can be further classified based on its substitution pattern as a 3,5-disubstituted piperidine. This classification is significant because it defines the spatial relationship between the functional groups and influences both the compound's three-dimensional structure and its chemical properties. Research has shown that the positioning of substituents on the piperidine ring significantly affects both synthetic accessibility and biological activity.

From a synthetic chemistry perspective, this compound belongs to the category of protected or derivatized piperidines, where the carboxylic acid functionality has been converted to an ethyl ester for enhanced stability and synthetic utility. The hydrochloride salt form further classifies it as an ionic derivative, which typically exhibits improved solubility characteristics compared to the free base form.

The compound also fits within the classification of heterocyclic building blocks or synthetic intermediates, particularly those used in medicinal chemistry applications. Commercial suppliers categorize it among specialized piperidine derivatives that serve as key intermediates for pharmaceutical synthesis. This classification reflects its practical utility in drug discovery and development programs.

| Classification Category | Specific Classification | Defining Features |

|---|---|---|

| Ring System | Six-membered saturated heterocycle | Piperidine core with nitrogen at position 1 |

| Substitution Pattern | 3,5-disubstituted piperidine | Carboxylate ester at position 3, hydroxyl at position 5 |

| Functional Groups | Hydroxypiperidine carboxylate | Dual oxygen-containing functionalities |

| Salt Form | Hydrochloride derivative | Enhanced solubility and stability |

| Synthetic Role | Heterocyclic building block | Intermediate for complex molecule synthesis |

属性

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVQOMMLLFCEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693851 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-49-7 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Piperidine Derivatives

The piperidine ring serves as the structural backbone of this compound. A common approach involves cyclizing aminocarboxylate precursors under acidic or basic conditions. For instance, reacting ethyl 3-aminoglutarate with formaldehyde in the presence of hydrochloric acid induces cyclization to form the piperidine core. The hydroxyl group at the 5-position is introduced via selective oxidation or hydroxylation.

Reaction Conditions:

-

Catalyst: HCl (2–3 equiv.)

-

Solvent: Ethanol/water mixture (3:1 v/v)

-

Temperature: 60–80°C, reflux

-

Yield: ~65–70%

Post-cyclization, the ester group at the 3-position is retained, while the hydroxyl group is stabilized through hydrogen bonding with the carboxylate moiety.

Protection-Deprotection Strategies Using Boc Groups

Ethyl N-Boc-5-hydroxypiperidine-3-carboxylate (CAS: 1272756-00-9) is a key protected intermediate. The tert-butoxycarbonyl (Boc) group safeguards the amine during subsequent reactions, preventing unwanted side reactions.

Synthesis Steps:

-

Boc Protection: Treat 5-hydroxypiperidine-3-carboxylic acid with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C.

-

Esterification: React the Boc-protected acid with ethanol using thionyl chloride (SOCl₂) as a catalyst.

-

Deprotection and Salt Formation: Remove the Boc group with HCl in dioxane, yielding the hydrochloride salt.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Boc Protection | (Boc)₂O, THF | 0–5°C | 85% |

| Esterification | SOCl₂, Ethanol | Reflux | 78% |

| Deprotection | 4M HCl in Dioxane | RT | 95% |

This method ensures high purity (>98%) and scalability, making it suitable for industrial applications.

Optimization of Esterification and Salt Formation

Esterification via Acid Chloride Intermediate

Converting the carboxylic acid to its acid chloride enhances reactivity with ethanol. Thionyl chloride or oxalyl chloride are preferred due to their efficiency in generating HCl gas, which is easily removed.

Procedure:

-

Add SOCl₂ (1.2 equiv.) dropwise to 5-hydroxypiperidine-3-carboxylic acid in dry dichloromethane (DCM).

-

Stir at 25°C for 4 hours, then evaporate excess SOCl₂ under reduced pressure.

-

Dissolve the acid chloride in ethanol, reflux for 6 hours, and concentrate to obtain the ester.

Challenges:

-

Moisture Sensitivity: Requires anhydrous conditions to prevent hydrolysis.

-

Byproduct Management: HCl gas must be trapped to avoid corrosion.

Hydrochloride Salt Crystallization

The final step involves treating the free base with hydrochloric acid to form the water-soluble hydrochloride salt.

Conditions:

-

Solvent: Ethyl acetate/hexane (1:1)

-

HCl Concentration: 4–6M in dioxane

-

Crystallization Temperature: 0–4°C

Analytical Characterization of the Final Product

Spectroscopic Confirmation

Purity Assessment

| Method | Column | Purity Criteria |

|---|---|---|

| HPLC (UV detection) | C18, 250 × 4.6 mm | ≥98.0% |

| Titration (0.1M NaOH) | – | 99.2–100.5% |

化学反应分析

Types of Reactions

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Role as an Intermediate

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds that target the central nervous system. Its unique structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex bioactive molecules. Researchers utilize it to synthesize various piperidine derivatives, which can exhibit diverse biological activities. The presence of both hydroxyl and carboxylate functional groups enhances its reactivity, facilitating multiple synthetic pathways .

Biological Studies

Enzyme Inhibition and Receptor Modulation

this compound has been investigated for its biological activity, particularly regarding its potential as an enzyme inhibitor or receptor modulator. Studies have indicated that derivatives of this compound can significantly inhibit enzymes involved in inflammatory pathways, such as lipoxygenase . Additionally, it may modulate receptor activity, impacting various physiological processes.

Industrial Applications

Production of Specialty Chemicals

Beyond its applications in pharmaceuticals and research, this compound is also utilized in the production of specialty chemicals and materials. This includes its use in the development of polymers and resins, showcasing its versatility in industrial applications.

Research Findings

Recent research has underscored various aspects of this compound:

- Inhibition Studies : Derivatives have shown significant inhibition against enzymes involved in inflammatory pathways.

- Pharmacological Potential : Promising results have been observed regarding modulation of neurotransmitter systems.

- Synthesis and Characterization : Various synthetic routes have been developed for efficient production, allowing further exploration of biological properties .

作用机制

The mechanism of action of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

相似化合物的比较

Comparative Analysis with Structural Analogues

Functional Group Variations

Ethyl 4-Oxo-piperidine-3-carboxylate Hydrochloride

- Molecular Formula: C₈H₁₄ClNO₃ (estimated).

- Key Difference : Replaces the hydroxyl group at position 5 with a ketone (oxo) at position 3.

- Impact: The oxo group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation).

Methyl 5-Hydroxypiperidine-3-carboxylate

Stereochemical and Structural Isomers

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate Isomers

- Molecular Formula : C₁₄H₁₉N₂O₃.

- Key Differences: Bicyclic structure (decahydro-1,6-naphthyridine) vs. monocyclic piperidine. Two isomers (1-1 and 1-2) with distinct NMR profiles due to stereochemical variations .

- Synthesis Insights :

Benzyl-Substituted Analogues

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride

- CAS : 52763-21-0.

- Key Difference : Benzyl group at position 1 and oxo group at position 4.

- Similarity score of 0.92 to the target compound, suggesting overlapping synthetic applications but divergent pharmacological profiles .

Data Tables

Table 1. Key Physicochemical Properties

生物活性

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceutical agents, particularly those targeting antibiotic resistance. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and its role in drug development.

Overview of the Compound

This compound is primarily recognized as a precursor in the synthesis of Avibactam, a β-lactamase inhibitor effective against various antibiotic-resistant bacteria. The compound's structure features a hydroxyl group at the 5-position of the piperidine ring, which is crucial for its biological activity and reactivity in synthetic pathways.

The biological activity of this compound largely stems from its ability to modulate enzyme activity through interactions with molecular targets. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the function of enzymes and receptors involved in various biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is critical for restoring the efficacy of existing antibiotics against resistant strains.

- Receptor Modulation : It may interact with specific receptors, although detailed studies on receptor targets are still ongoing.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives. Below is a summary table comparing structural features and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H14ClN1O3 | Hydroxyl group at position 5; precursor for Avibactam synthesis |

| Ethyl piperidine-3-carboxylate | C8H15NO2 | Lacks hydroxyl group at position 5 |

| N-Methylpiperidine | C6H13N | Contains nitrogen but lacks carboxylic acid |

| Piperidin-4-ol | C5H11NO | Hydroxyl group at position 4 instead of 5 |

Biological Activity Studies

Recent studies have indicated that while this compound itself may not exhibit direct biological activity, it plays a crucial role in synthesizing compounds with significant pharmacological effects. For example, its transformation into Avibactam has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Studies

- Avibactam Synthesis : Research demonstrated that derivatives synthesized from this compound effectively inhibited β-lactamases in clinical isolates of Escherichia coli and Klebsiella pneumoniae, showcasing its application in combating antibiotic resistance.

- Antimicrobial Activity : In vitro studies have shown that compounds derived from this precursor exhibit potent antibacterial activities against multidrug-resistant strains, reinforcing the importance of this compound in developing new therapeutic agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of 5-hydroxypiperidine-3-carboxylic acid with ethanol under acidic conditions. Key steps include:

- Using anhydrous ethanol and hydrochloric acid as catalysts (adapted from procedures for structurally similar piperidine derivatives) .

- Maintaining controlled temperatures (e.g., 40°C) to optimize reaction kinetics while minimizing side reactions .

- Purification via recrystallization or column chromatography to achieve >95% purity, as validated by HPLC and NMR .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of the hydroxyl (-OH) and ester (-COOEt) groups via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethyl CH₃ and δ 4.1–4.3 ppm for ester CH₂) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar impurities .

- Mass Spectrometry : Validate molecular weight (209.67 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the solubility profiles of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer :

- The hydrochloride salt enhances water solubility, but organic solvents (e.g., DMSO, ethanol) are preferred for stock solutions.

- Conduct solubility screens using nephelometry or UV-Vis spectroscopy. For example, dissolve 10 mg in 1 mL solvents, vortex, and centrifuge to assess solubility .

- Note: Aqueous solutions may require buffering (pH 4–6) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare protocols for cell lines (e.g., HEK-293 vs. HeLa), incubation times, and compound concentrations. For example, IC₅₀ values may vary due to differences in ATP levels in cytotoxicity assays .

- Structural Analog Analysis : Cross-reference with analogs like Ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate hydrochloride to identify activity trends linked to the hydroxyl group’s position .

- Meta-Analysis Tools : Use cheminformatics platforms (e.g., PubChem BioAssay) to aggregate data and identify outliers .

Q. What strategies are effective for studying the compound’s stereochemical stability under physiological conditions?

- Methodological Answer :

- Chiral HPLC : Monitor enantiomeric purity using chiral stationary phases (e.g., Chiralpak IA) with mobile phases of hexane/isopropanol .

- Circular Dichroism (CD) : Track changes in optical activity after incubating the compound in PBS (pH 7.4) at 37°C for 24–72 hours .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace degradation pathways via LC-MS/MS .

Q. How can enzyme interaction studies (e.g., with cytochrome P450 isoforms) be optimized?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize CYP3A4 on sensor chips and measure binding kinetics (ka, kd) at varying compound concentrations .

- Microsomal Incubations : Use human liver microsomes with NADPH cofactor; terminate reactions with cold acetonitrile and analyze metabolites via UPLC-QTOF .

- Competitive Inhibition Assays : Co-incubate with probe substrates (e.g., midazolam for CYP3A4) to determine Ki values .

Q. What experimental approaches are recommended for assessing photostability and thermal degradation?

- Methodological Answer :

- Forced Degradation Studies :

- Thermal Stress : Heat solid samples at 60°C for 1 week; analyze by TLC or DSC to detect decomposition .

- Photolysis : Expose solutions to UV light (λ = 254 nm) for 48 hours; monitor degradation via UV spectroscopy .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., -20°C vs. 25°C) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。